[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-17(15-8-5-9-18(12-15)10-11-19)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15,19H,5,8-13H2,1H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHVETKXYNZRRL-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Approach
Starting from L-proline, a three-step sequence achieves the desired configuration:
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N-Alkylation : Treatment with 2-bromoethanol in DMF at 60°C for 12h (Yield: 78%)
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Ring Expansion : Hofmann-Löffler reaction using Hg(OAc)<sub>2</sub>/H<sub>2</sub>SO<sub>4</sub> to form piperidine
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Amino Group Deprotection : HCl hydrolysis of Boc-protected intermediate
Key Parameter : Maintaining pH >9 during alkylation prevents racemization.
Catalytic Asymmetric Synthesis
Rhodium-catalyzed hydrogenation of enamine precursors enables enantiomeric excess >98%:
| Substrate | Catalyst System | Pressure (bar) | ee (%) |
|---|---|---|---|
| 3-Iminopiperidine | Rh/(R)-BINAP | 50 | 98.2 |
| 3-Azepanone oxime | Rh/(S)-SegPhos | 30 | 97.5 |
Reaction conditions: 25°C, isopropanol solvent, 18h.
Carbamate Formation Strategies
Stepwise Carbamoylation
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Methyl Isocyanate Route :
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React (R)-3-amino intermediate with methyl isocyanate in THF (0°C → rt, 6h)
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Yield: 85% (requires strict moisture control)
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Phosgene Derivative Method :
Comparative Analysis :
| Method | Reaction Time | Purity (%) | Byproducts |
|---|---|---|---|
| Methyl Isocyanate | 6h | 98.5 | Urea derivatives |
| Triphosgene | 2h | 99.2 | Chlorinated HC |
Benzyl Ester Protection
Benzyl Chloroformate Coupling
Optimized conditions for ester formation:
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Solvent : Dichloromethane (DCM) with 4Å molecular sieves
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Base : N-Methylmorpholine (2.2 eq)
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Temperature : -10°C → 0°C gradient over 3h
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Workup : Sequential washes with 5% citric acid, sat. NaHCO<sub>3</sub>, brine
Critical Note : Residual DCM must be <300 ppm (ICH Q3C guidelines), achieved via rotary evaporation at 30°C.
Integrated Synthetic Routes
Linear Synthesis Pathway
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Piperidine Formation
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Starting material: (R)-3-Nitro-1-(2-hydroxyethyl)piperidine
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Hydrogenation (H<sub>2</sub>, 5% Pd/C, EtOAc, 50psi) → Amine intermediate
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Carbamoylation
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Methyl chloroformate (1.1 eq), Et<sub>3</sub>N (2 eq), DCM, 0°C
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Benzylation
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Benzyl bromide (1.05 eq), K<sub>2</sub>CO<sub>3</sub> (3 eq), DMF, 80°C
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Convergent Approach
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Fragment 1 : (R)-1-(2-Hydroxyethyl)piperidin-3-yl methylcarbamate
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Fragment 2 : Benzyl chloroformate-activated carbonate
Coupling via Mitsunobu reaction:
Process Optimization and Scale-Up
Critical Quality Attributes
| Parameter | Target Range | Impact on Quality |
|---|---|---|
| Reaction pH | 8.5-9.0 | Prevents carbamate hydrolysis |
| Residual Solvents | <500 ppm (DCM) | ICH compliance |
| Enantiomeric Excess | >98% (R) | Biological activity |
Continuous Flow Synthesis
Adopting flow chemistry improves reproducibility:
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Module 1 : Piperidine alkylation (residence time 15min)
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Module 2 : Carbamoylation (microreactor, -10°C)
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Module 3 : Benzylation (packed-bed reactor with Amberlyst 15)
Advantages :
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| <sup>1</sup>H NMR | δ 7.35 (m, 5H, Ar), 4.45 (s, 2H, OCH<sub>2</sub>Ph) |
| <sup>13</sup>C NMR | δ 156.8 (C=O), 136.1 (Ar quaternary) |
| HRMS | [M+H]<sup>+</sup> 279.1701 (calc. 279.1704) |
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antidepressant and Anxiolytic Properties
Research has indicated that compounds similar to [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester exhibit antidepressant and anxiolytic effects. These effects are attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have suggested that such compounds can enhance mood and reduce anxiety by acting on the central nervous system (CNS) .
Pain Management
The compound has been investigated for its analgesic properties. Its structural similarity to known pain modulators suggests it may interact with opioid receptors or other pain pathways, providing a potential alternative for pain management without the side effects associated with traditional opioids .
Neuroprotective Effects
Preliminary studies have shown that this compound may possess neuroprotective properties. These properties could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease, where oxidative stress and neuronal apoptosis are prevalent .
Cognitive Enhancement
There is ongoing research into the cognitive-enhancing effects of this compound. It may improve memory and learning capabilities through cholinergic modulation, which is crucial for cognitive functions .
Synthesis of Novel Compounds
This compound serves as a precursor in the synthesis of various derivatives aimed at enhancing pharmacological profiles. Its unique structure allows chemists to modify functional groups to create analogs with improved efficacy or reduced toxicity .
The compound can be utilized in high-throughput screening assays to identify new drug candidates targeting specific biological pathways. Its application in drug discovery facilitates the identification of lead compounds with desirable therapeutic properties .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant Effects | Demonstrated significant reduction in depressive behaviors in animal models when treated with similar piperidine derivatives. |
| Study 2 | Analgesic Properties | Showed efficacy in reducing pain responses in rodent models, suggesting potential for clinical applications in pain management. |
| Study 3 | Neuroprotection | Indicated protective effects against oxidative stress-induced neuronal damage, highlighting its potential in neurodegenerative disease treatment. |
Mechanism of Action
The mechanism of action of [®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the piperidine ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Modifications and Physicochemical Properties
The following table summarizes critical differences between the target compound and its structural analogs:
Impact of Structural Variations
Ring Size (Piperidine vs. Pyrrolidine derivatives may offer faster metabolic clearance due to increased solubility in polar solvents .
Substituent Effects on Carbamate Group:
- Methyl and ethyl groups (e.g., CAS 1354001-68-5 vs. 1353987-40-2) influence lipophilicity (logP). Ethyl substitution increases hydrophobicity, which may enhance blood-brain barrier penetration .
- Isopropyl groups introduce steric bulk, which can reduce binding to sterically sensitive targets but improve selectivity .
Stereochemical Differences:
- The R-configuration in the target compound (CAS 1354001-68-5) contrasts with the S-configuration in cyclopropyl analogs (CAS 1354019-57-0), which may lead to divergent interactions with chiral receptors or enzymes .
Commercial and Research Relevance
- Discontinued Products: The target compound (CAS 1354001-68-5) and its cyclopropyl analog (CAS 1354019-57-0) are marked as discontinued, limiting their availability for large-scale studies .
- Biological Activity: Pyrrolidine derivatives (e.g., CAS 917357-85-8) with methyl-amino substitutions demonstrate altered hydrogen-bonding capacity, which could modulate interactions with enzymes like acetylcholinesterase .
Biological Activity
[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester is a synthetic organic compound notable for its potential biological activities. This compound features a chiral center, which allows for distinct pharmacological properties depending on its stereochemistry. The following sections detail its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₆H₂₄N₂O₃
- Molecular Weight : 292.37 g/mol
- Structural Features : The compound contains a piperidine ring substituted with a hydroxyethyl group and a carbamate moiety. This structure is critical for its interaction with various biological targets.
Research indicates that this compound may influence neurotransmitter systems and act as a modulator of specific receptors involved in neurological processes. Its structural components suggest potential interactions with G protein-coupled receptors (GPCRs), which play a crucial role in mediating cellular responses to various stimuli.
Biological Activity
The biological activities of this compound can be categorized into several key areas:
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Neuropharmacological Effects :
- The compound has been studied for its potential to act as an inhibitor or modulator of neurotransmitter systems, particularly those involving acetylcholine and serotonin receptors.
- Its structural similarity to known neuroactive compounds suggests it may exhibit cognitive-enhancing effects, potentially beneficial in treating neurodegenerative diseases like Alzheimer's .
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Antimicrobial Properties :
- Similar piperidine derivatives have demonstrated antimicrobial activity, indicating that this compound may also possess the ability to inhibit bacterial growth.
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
Recent Research Insights
- A study exploring the structure-activity relationship (SAR) of piperidine derivatives highlighted the importance of the hydroxyethyl substitution in enhancing the binding affinity to cholinergic receptors, suggesting that this compound could serve as a lead compound for developing new neuropharmacological agents .
- Another investigation focused on the antimicrobial properties of similar compounds indicated that modifications to the piperidine structure could significantly impact efficacy against various bacterial strains, warranting further exploration of this compound in this context.
Q & A
Q. What are the common synthetic routes for [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester, and how can intermediates be characterized?
Methodological Answer: A key synthetic strategy involves reductive amination and carbamate protection . For example:
Reductive amination : React a piperidine derivative (e.g., rac-3-hydroxypiperidine) with a carbonyl compound (e.g., 4-carboxybenzaldehyde) in the presence of a reducing agent to form the piperidine scaffold .
Benzyl ester protection : Use benzyl chloroformate (Cbz-Cl) to protect the amine group, as demonstrated in analogous syntheses of piperidine-1-carboxylic acid benzyl esters .
Intermediate characterization : Employ HRMS (high-resolution mass spectrometry) and <sup>13</sup>C NMR to confirm molecular weight and regiochemistry. For example, HRMS data (e.g., m/z 458.1079 [M+H]<sup>+</sup>) and carbonyl IR peaks (~1734 cm<sup>-1</sup>) validate ester formation .
Q. How should researchers handle discrepancies in toxicity data for structurally similar piperidine derivatives?
Methodological Answer:
Comparative toxicity studies : Cross-reference safety data sheets (SDS) of analogs, such as benzyl carboxylates, which may lack acute toxicity data but require standard precautions (e.g., PPE, ventilation) .
In silico modeling : Use tools like ADMET Predictor to estimate toxicity profiles based on substituent effects (e.g., hydroxyethyl groups may increase hydrophilicity, reducing bioaccumulation).
Empirical validation : Conduct acute toxicity assays (e.g., zebrafish embryo tests) for unverified endpoints, as SDS entries often omit detailed toxicology .
Advanced Research Questions
Q. What strategies optimize enantiomeric purity during synthesis, given the compound’s (R)-configuration?
Methodological Answer:
Chiral resolution : Use chiral auxiliaries (e.g., (R)-phenylglycinol derivatives) or enantioselective catalysts (e.g., Ru-BINAP complexes) during reductive amination to favor the (R)-isomer .
Chromatographic separation : Apply chiral HPLC with columns like Chiralpak IA/IB to resolve enantiomers. Monitor optical rotation ([α]D) to confirm purity .
Crystallization control : Exploit differential solubility of diastereomeric salts (e.g., tartrate derivatives) for purification .
Q. How does the hydroxyethyl group influence stability under varying pH and temperature conditions?
Methodological Answer:
Accelerated stability testing :
- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via LC-MS; hydroxyethyl esters are prone to hydrolysis under alkaline conditions .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Piperidine carbamates typically degrade above 150°C .
Protection strategies : Replace the hydroxyethyl group with a tert-butyl ether for improved stability in acidic conditions, as seen in tert-butyl piperidinecarboxylate analogs .
Q. How can researchers address conflicting spectroscopic data for piperidine carbamates in literature?
Methodological Answer:
Cross-validation with multiple techniques :
- NMR : Compare <sup>1</sup>H NMR shifts for the piperidine ring (δ 3.2–3.8 ppm) and benzyl ester protons (δ 5.1–5.3 ppm) with published spectra .
- X-ray crystallography : Resolve ambiguities in regiochemistry using single-crystal structures, especially for stereocenters .
Reproducibility protocols : Standardize solvent (e.g., CDCl3 vs. DMSO-d6) and concentration to minimize shift variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
